molecular formula C26H27NO3 B11498170 3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid

3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid

Cat. No.: B11498170
M. Wt: 401.5 g/mol
InChI Key: HKHUCUIQFSXRHZ-UHFFFAOYSA-N
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Description

3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is an organic compound characterized by its complex structure, which includes a biphenyl group, a tert-butylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid typically involves multiple steps:

    Formation of Biphenyl-4-ylcarbonyl Chloride: This can be achieved by reacting biphenyl-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The biphenyl-4-ylcarbonyl chloride is then reacted with 3-amino-3-(4-tert-butylphenyl)propanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve strong acids or bases, and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Hydroperoxides, alcohols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential applications in drug design due to its structural complexity and functional groups.
  • Investigated for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Potential use in the development of polymers and resins.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and tert-butylphenyl groups can enhance binding affinity and specificity, while the propanoic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-(4-tert-Butylphenyl)propanoic acid: Lacks the biphenyl-4-ylcarbonyl group, making it less complex.

    Biphenyl-4-carboxylic acid: Lacks the tert-butylphenyl and propanoic acid moieties.

Uniqueness: 3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and tert-butylphenyl groups enhances its potential for diverse applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-[(4-phenylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C26H27NO3/c1-26(2,3)22-15-13-20(14-16-22)23(17-24(28)29)27-25(30)21-11-9-19(10-12-21)18-7-5-4-6-8-18/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

HKHUCUIQFSXRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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